2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide
Description
Overview of the 2-Cyanoacrylamide Scaffold in Medicinal Chemistry and Organic Synthesis
The 2-cyanoacrylamide scaffold is a key structural motif in medicinal chemistry, primarily recognized for its function as a reversible covalent inhibitor. nih.govnih.gov This scaffold acts as a Michael acceptor, a chemical entity that can accept a nucleophile, such as the thiol group of a cysteine residue in a protein, via a Michael addition reaction. mdpi.com The presence of the electron-withdrawing cyano group at the α-position of the acrylamide (B121943) not only enhances the electrophilicity of the β-carbon, making it more reactive towards nucleophiles, but also increases the acidity of the α-proton in the resulting adduct. mdpi.com This increased acidity facilitates the reverse reaction, allowing the bond to be reversible. mdpi.com
This property of reversible covalent bonding is highly advantageous in drug design. Unlike irreversible inhibitors that form permanent bonds and can lead to non-specific binding with various proteins, reversible inhibitors can offer a more controlled and targeted interaction. nih.gov This can potentially limit off-target effects and improve the safety profile of a drug candidate. nih.govsemanticscholar.org
Researchers have utilized the 2-cyanoacrylamide moiety to design inhibitors for various protein targets, particularly kinases. For instance, derivatives have been synthesized as reversible covalent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a protein involved in inflammatory signaling pathways. nih.govnih.govsemanticscholar.org By modifying the acrylamide group to a 2-cyanoacrylamide, researchers aim to achieve potent and selective inhibition. tandfonline.com Beyond kinase inhibition, this scaffold has also been incorporated into novel compounds investigated for their anticancer properties. researchgate.net
In organic synthesis, the 2-cyanoacrylamide unit is a versatile building block. Its synthesis is often achieved through Knoevenagel condensation, a reaction between a compound with an active methylene (B1212753) group (like 2-cyanoacetamide) and a carbonyl compound (an aldehyde or ketone). mdpi.com This reaction is fundamental in creating carbon-carbon double bonds and assembling complex molecules. mdpi.com
Historical Context and Evolution of Related Acrylamide Derivatives in Scientific Literature
The parent compound, acrylamide, is an organic solid that has been produced industrially for many years, primarily as a precursor to polyacrylamides used as flocculating agents and thickeners. wikipedia.org Historically, its industrial production involved the hydration of acrylonitrile (B1666552). britannica.com A significant development occurred with the discovery of the enzyme nitrile hydratase, which offered a biocatalytic route to acrylamide from acrylonitrile. britannica.com
The scientific understanding of acrylamide expanded dramatically in 2002 when researchers in Sweden discovered its presence in carbohydrate-rich foods cooked at high temperatures. wikipedia.orgbritannica.com This finding stemmed from decades of research into the effects of acrylamide, which was identified as a potential neurotoxin in industrial settings in the 1950s and 60s. britannica.comnih.gov The formation in food occurs through the Maillard reaction between the amino acid asparagine and reducing sugars. wikipedia.orgresearchgate.net This discovery prompted extensive research into the mechanisms of its formation and its potential effects on human health. nih.gov
Building on the fundamental chemistry of acrylamide, organic and medicinal chemists have developed a vast array of derivatives to achieve specific biological activities. The evolution from the simple acrylamide structure to more complex derivatives like 2-cyanoacrylamides reflects a strategic approach to drug design. For example, the compound (E)-2-cyano-N,3-diphenylacrylamide was developed through bioisosteric modifications of a hybrid molecule derived from fragments of indomethacin (B1671933) and paracetamol, demonstrating a rational design strategy to create new anti-inflammatory agents. mdpi.com The synthesis of various functionalized 2-cyanoacrylamide derivatives, such as those linked to thiazole (B1198619) or imidazopyridine systems, further illustrates the evolution of this chemical class for targeted applications in medicinal chemistry. nih.govresearchgate.net
Significance of the 3,4-Dimethoxyphenyl Moiety in Designing Bioactive Molecules
The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a common structural feature in many biologically active compounds, both natural and synthetic. The two methoxy (B1213986) groups (-OCH₃) on the phenyl ring significantly influence the molecule's electronic properties, polarity, and ability to form hydrogen bonds. These characteristics are crucial for how the molecule interacts with biological targets like enzymes and receptors.
This moiety is found in various natural products. For instance, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol is a natural compound that can be isolated from the plant Zingiber cassumunar. medchemexpress.com The presence of the 3,4-dimethoxyphenyl group is often critical to the biological function of these natural molecules.
In drug design, the inclusion of the 3,4-dimethoxyphenyl moiety has proven effective in enhancing the potency of synthetic compounds. A notable example is in the development of inhibitors for β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. A derivative containing a 3,4-dimethoxyphenyl group was identified as a highly potent BACE-1 inhibitor, outperforming its parent molecule. acs.org The polar substituents on the phenyl ring were found to facilitate beneficial interactions, such as hydrogen bonding and hydrophobic interactions, within the target's binding pocket. acs.org This highlights the strategic importance of the 3,4-dimethoxyphenyl moiety in optimizing the pharmacological properties of a lead compound.
Data Tables
Table 1: Research Applications of the 2-Cyanoacrylamide Scaffold
| Application Area | Target Example | Rationale for Use | Reference |
|---|---|---|---|
| Medicinal Chemistry | TAK1 Kinase | Acts as a reversible covalent inhibitor, potentially reducing off-target effects. | nih.govnih.gov |
| Medicinal Chemistry | Anticancer Agents | Incorporated into novel molecular structures to evaluate cytotoxic activity. | researchgate.net |
| Organic Synthesis | Knoevenagel Condensation | Used as a reactant with aldehydes/ketones to form C=C bonds. | mdpi.com |
Table 2: Significance of Key Moieties in Bioactive Molecules
| Moiety | Example Compound Class | Observed Significance | Reference |
|---|---|---|---|
| 3,4-Dimethoxyphenyl | BACE-1 Inhibitors | Enhanced potency through improved binding interactions (hydrogen bonding, hydrophobic interactions) in the enzyme's active site. | acs.org |
| 3,4-Dimethoxyphenyl | Natural Products | Component of bioactive molecules isolated from natural sources like Zingiber cassumunar. | medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
19310-63-5 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-6H,1-2H3,(H2,14,15) |
InChI Key |
UHGNGGISEFEZHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)N)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide
The primary and most well-documented method for synthesizing this compound is the Knoevenagel condensation. This reaction provides a reliable and efficient means of forming the characteristic α,β-unsaturated carbonyl system of the target molecule.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org For the synthesis of this compound, this involves the reaction between 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) and 2-cyanoacetamide (B1669375). The reaction is typically facilitated by a basic catalyst. wikipedia.org The electron-donating nature of the two methoxy (B1213986) groups on the benzaldehyde (B42025) ring influences the reactivity of the carbonyl group. nih.gov
A variety of catalytic systems have been employed to optimize the Knoevenagel condensation for the synthesis of 2-cyano-3-phenylacrylamide (B1607073) derivatives. The choice of catalyst and reaction conditions can significantly impact reaction time, yield, and product purity.
Commonly used catalysts are weakly basic amines such as piperidine (B6355638) and triethylamine. wikipedia.orggoogle.com For instance, the condensation of 6-nitroveratraldehyde (B1662942) with 2-cyanoacetamide has been successfully achieved using piperidine as a catalyst in refluxing methanol, affording a quantitative yield. chemspider.com Similarly, the reaction can be carried out with N,N-diethyl-cyanoacetamide and a substituted benzaldehyde in cyclohexane (B81311) with diethylamine (B46881) and glacial acetic acid under reflux. chemicalbook.com
More advanced catalytic systems have also been developed. Diisopropylethylammonium acetate (B1210297) (DIPEAc) has been reported as an efficient ionic liquid catalyst for the Knoevenagel condensation between aldehydes and ethyl cyanoacetate, leading to high yields of the corresponding cyanoacrylates. jmcs.org.mx Research has also explored the use of amino-bifunctional frameworks, which have demonstrated excellent conversion rates at ambient temperature in short reaction times. nih.gov
The selection of the solvent is also critical, with protic solvents like ethanol (B145695) often being favored due to their ability to stabilize reaction intermediates. nih.gov However, solvent-free conditions have also been utilized effectively. researchgate.net
Table 1: Selected Catalytic Systems for Knoevenagel Condensation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield | Reference |
| 3,4-dimethoxybenzaldehyde | 2-cyanoacetamide | Piperidine | Methanol | Reflux | High | chemspider.com |
| Vanillin | N,N-diethyl-cyanoacetamide | Diethylamine / Acetic Acid | Cyclohexane | Reflux (6-8 hrs) | 92% | chemicalbook.com |
| Benzaldehyde | Malononitrile (B47326) | Amino-bifunctional framework | Ethanol | Room Temp (5 min) | 100% | nih.gov |
| Aromatic Aldehyde | Ethyl Cyanoacetate | DIPEAc | - | - | Good to Excellent | jmcs.org.mx |
| Ring-substituted benzaldehydes | Isobutyl cyanoacetate | Piperidine | - | Solvent-free | - | researchgate.net |
To enhance reaction efficiency, microwave-assisted synthesis has emerged as a powerful alternative to conventional heating. This technique often leads to a dramatic reduction in reaction times, increased product yields, and cleaner reactions. researchgate.netnih.gov In the context of synthesizing heterocyclic systems via multicomponent reactions that include a Knoevenagel-type step, microwave irradiation has been shown to reduce reaction times from several hours to just a few minutes. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield | Key Advantages | Reference |
| Conventional Heating (Reflux) | 90 minutes | 73% | Standard laboratory setup | nih.gov |
| Microwave Irradiation | 9-10 minutes | 92% | Reduced time, higher yield, improved green metrics | nih.gov |
The Knoevenagel condensation is a cornerstone of various multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single synthetic operation. While not always yielding this compound as the final product, these strategies utilize its core precursors—an aromatic aldehyde and an active methylene (B1212753) compound—to build elaborate heterocyclic scaffolds. nih.gov
For example, a one-pot, microwave-assisted reaction of an aromatic aldehyde, 3-acetylcoumarin, and malononitrile can produce 3-(2′-amino-3′-cyano-4′-arylpyrid-6′-yl) coumarins in good yields and with short reaction times. researchgate.net This highlights how the fundamental Knoevenagel condensation can be integrated into a more complex cascade to achieve significant molecular complexity efficiently.
While the Knoevenagel condensation is the most prevalent method, the synthesis of the core structure can also be viewed as a component of broader synthetic strategies. For instance, the preparation of (E)-N, N-diethyl-2-cyano-3-(3,4-dihydroxyl-5-nitrophenyl) acrylamide (B121943) involves the nitration of 3,4-dihydroxy benzaldehyde, followed by a condensation reaction with N,N-diethyl cyanoacetamide. google.com This two-step process demonstrates a modular approach where the aldehyde component is first modified before the key carbon-carbon bond-forming condensation step.
Knoevenagel Condensation Approaches
Chemical Reactivity and Derivatization Studies of the this compound Core
The this compound molecule possesses several reactive sites, making it a versatile precursor for the synthesis of a wide range of derivatives. The electrophilic nature of the α,β-unsaturated system, combined with the reactivity of the amide and cyano groups, allows for extensive chemical modification.
One key study demonstrated the derivatization of the closely related (E) 2-Cyano-3-(3′,4′-dimethoxyphenyl)-2-propenoyl chloride, which can be prepared from the corresponding acid. researchgate.net This acid chloride serves as a highly reactive intermediate that undergoes nucleophilic displacement with various mono- and binucleophilic reagents, including hydrazines, amines, and ureas. These reactions yield novel 2-propenoyl hydrazines and 2-propenoylamides. researchgate.net
Furthermore, some of these newly synthesized derivatives can be subjected to cyclization reactions to form complex heterocyclic systems. For example, treatment of certain propenoylamide derivatives with phosphorus oxychloride can lead to the formation of benzimidazole (B57391) derivatives, while other derivatives can be cyclized into benzoxazinones. researchgate.net The 2-cyanoacrylamide moiety itself has been identified as a functional group capable of forming reversible covalent bonds, for instance, through a Michael addition with thiol-containing molecules like β-mercaptoethanol. nih.govnih.gov This reactivity is crucial for its application in the design of targeted covalent inhibitors. nih.gov
Table 3: Derivatization of the this compound Scaffold
| Reagent | Resulting Product Class | Subsequent Reaction | Heterocyclic Product | Reference |
| Hydrazines | 2-Propenoyl hydrazines | Cyclization | Pyrazole (B372694) derivatives | researchgate.net |
| Amines | 2-Propenoylamides | - | - | researchgate.net |
| o-Phenylenediamine (B120857) | N-(2-aminophenyl)propenoylamide | Cyclodehydration (POCl₃) | Benzimidazole derivative | researchgate.net |
| o-Aminophenol | N-(2-hydroxyphenyl)propenoylamide | Cyclization | Benzoxazinone derivative | researchgate.net |
| β-Mercaptoethanol | Thiol adduct (via Michael addition) | Reversible covalent bonding | - | nih.govnih.gov |
Nucleophilic Addition Reactions at the Cyano Group or Activated Double Bond
The chemical structure of this compound features an electron-deficient α,β-unsaturated system, making it susceptible to nucleophilic attack. This reactivity is primarily centered on the activated double bond (a Michael acceptor) and, to a lesser extent, the cyano group.
The presence of both a cyano and a carbonyl group strongly withdraws electron density from the carbon-carbon double bond, rendering the β-carbon highly electrophilic. libretexts.orgyoutube.com This makes the compound a prime candidate for Michael (or 1,4-conjugate) addition reactions. libretexts.orgnih.gov Weak nucleophiles, such as amines, alcohols, and thiols, are expected to add to the β-carbon of the double bond. pressbooks.publibretexts.org For instance, the reaction with thiols, like cysteine residues in proteins, can occur readily and is sometimes reversible. ucsf.edunih.gov This reversible covalent interaction is a key aspect in the design of some targeted inhibitors. mdpi.com
The general mechanism for the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound involves the initial attack at the β-carbon, leading to the formation of an enolate intermediate. pressbooks.pub This intermediate is then protonated to yield the final product.
While the primary site of nucleophilic attack is the β-carbon, reactions at the cyano group, such as hydrolysis or reduction, can also occur under specific conditions, although they are generally less favored compared to the conjugate addition.
Condensation Reactions Involving the Acrylamide Moiety
The acrylamide functional group in this compound can participate in condensation reactions, particularly after conversion to a more reactive species. For example, the corresponding acid chloride, (E)-2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoyl chloride, can be synthesized and subsequently reacted with various nucleophiles. jst.go.jp
This acyl chloride can undergo both mono- and binucleophilic displacement reactions with hydrazines, amines, and ureas to generate a variety of new propenoyl hydrazines and amides. jst.go.jp For example, reaction with hydrazine (B178648) can yield the corresponding hydrazide, while reaction with o-phenylenediamine can lead to monosubstituted or N,N'-disubstituted derivatives. jst.go.jp These condensation products can then be used as precursors for the synthesis of various heterocyclic compounds through cyclization reactions. jst.go.jpresearchgate.net
The synthesis of the parent compound, this compound, is itself a condensation reaction, specifically a Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of 3,4-dimethoxybenzaldehyde with 2-cyanoacetamide. nih.govresearchgate.netnih.govmdpi.com Various bases can be employed as catalysts, including piperidine and triethylamine. unifap.brchemspider.com
Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring
The 3,4-dimethoxyphenyl ring in this compound is an activated aromatic system due to the presence of two electron-donating methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. echemi.com
For instance, nitration of veratrole (1,2-dimethoxybenzene) typically occurs at the positions ortho and para to the methoxy groups. echemi.com Therefore, nitration of this compound would be expected to yield nitro derivatives with the nitro group at one of the available activated positions on the ring. It is important to note that strongly activating groups like hydroxyl and amino groups can lead to over-reaction and oxidative decomposition under harsh reaction conditions, a consideration that might be relevant for derivatives of the title compound. libretexts.org
Oxidation and Reduction Pathways of the Functional Groups
The functional groups within this compound present several possibilities for oxidation and reduction reactions.
Oxidation: The activated double bond and the aldehyde precursor are susceptible to oxidation. The oxidation of cinnamaldehyde (B126680) derivatives, which are structurally related, can lead to various products, including epoxides and cleavage of the double bond. acs.orgrsc.orgrsc.org The oxidation of cinnamaldehyde itself can yield products such as benzaldehyde, benzoic acid, and cinnamic acid. researchgate.net Under certain conditions, the dimethoxyphenyl ring could also be oxidized, although this typically requires harsh reagents.
Reduction: The α,β-unsaturated system is a key target for reduction. Catalytic hydrogenation or the use of reducing agents can selectively reduce the carbon-carbon double bond to yield the corresponding saturated cyano-propionamide derivative. oup.comorganic-chemistry.org The choice of reducing agent and reaction conditions is crucial for achieving selectivity. For example, diisobutylaluminium hydride (DIBAL-H) can reduce α,β-unsaturated amides. jst.go.jpnih.gov Copper hydride (CuH) catalyzed reductions have also been shown to be effective for the 1,4-reduction of α,β-unsaturated amides. nih.gov The cyano group can also be reduced to a primary amine, typically using stronger reducing agents like lithium aluminum hydride or through catalytic hydrogenation under more vigorous conditions. The amide functionality can also be reduced, though this generally requires powerful reducing agents.
Strategies for Structural Derivatization and Analogue Synthesis
The structural framework of this compound offers multiple sites for derivatization to generate a library of analogues for various applications.
Modification of the Acrylamide Moiety: The primary amide can be converted to secondary or tertiary amides by reaction with various amines following the activation of the carboxylic acid precursor or through the acyl chloride intermediate. jst.go.jp For example, N-(1,1-dioxidotetrahydro-3-thienyl)acrylamide and N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide derivatives have been synthesized. pressbooks.pubsigmaaldrich.com
Variation of the Aromatic Ring: A wide range of analogues can be synthesized by starting with different substituted benzaldehydes in the initial Knoevenagel condensation. This allows for the introduction of various substituents on the phenyl ring, such as hydroxyl, nitro, or different alkoxy groups. libretexts.orgresearchgate.netacs.org
Reactions of the Activated Double Bond: The susceptibility of the double bond to Michael addition allows for the synthesis of numerous adducts by reacting this compound with different nucleophiles. nih.gov
Heterocyclic Synthesis: The reactive nature of the cyano and acrylamide functionalities makes this compound a useful precursor for the synthesis of various heterocyclic systems. researchgate.netnih.govresearchgate.netosi.lv For example, reaction with hydrazine can lead to the formation of pyrazole derivatives.
Below is a table summarizing some of the synthesized analogues and derivatives:
| Starting Material | Reagent(s) | Resulting Derivative/Analogue | Reference |
| (E) 2‐Cyano‐3‐(3′,4′‐dimethoxyphenyl)‐2‐propenoyl chloride | Hydrazine | (E)-2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoyl hydrazine | jst.go.jp |
| (E) 2‐Cyano‐3‐(3′,4′‐dimethoxyphenyl)‐2‐propenoyl chloride | o-Phenylenediamine | N-(2-aminophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide | jst.go.jp |
| 3,4-dimethoxybenzaldehyde | 2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide | 2-cyano-3-(3,4-dimethoxyphenyl)-n-(1,1-dioxidotetrahydro-3-thienyl)acrylamide | sigmaaldrich.com |
| Vanillin | N,N-diethyl-cyanoacetamide | 2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide | pressbooks.pub |
| 3,4-dihydroxybenzaldehyde | 2-cyanoacetamide | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)acrylamide | bldpharm.com |
| 3,4-dihydroxy-5-nitrobenzaldehyde | 2-cyanoacetamide | (E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide | libretexts.org |
Advanced Characterization Techniques for Structural Elucidation
Spectroscopic Analysis for Confirmation of Molecular Structure
Spectroscopic methods are instrumental in elucidating the molecular framework of 2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the case of this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.
¹H NMR Data: Detailed ¹H NMR data reveals the specific proton environments. The aromatic protons on the dimethoxyphenyl ring typically appear as distinct signals in the downfield region, with their splitting patterns (doublets, doublet of doublets) indicating their coupling with neighboring protons. The vinylic proton and the amide protons also show characteristic chemical shifts. The two methoxy (B1213986) groups are expected to present as sharp singlets.
¹³C NMR Data: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. Key resonances include those for the cyano group, the amide carbonyl carbon, the olefinic carbons, and the carbons of the aromatic ring and methoxy groups.
Interactive Table: Representative NMR Data for this compound in a suitable solvent (e.g., DMSO-d₆).
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methoxy (OCH₃) | ~3.8 | ~56 |
| Aromatic (Ar-H) | 6.9 - 7.6 | 110 - 150 |
| Vinylic (=CH) | ~8.0 | ~100-150 |
| Amide (NH₂) | ~7.5 (broad) | - |
| Carbonyl (C=O) | - | ~165 |
| Cyano (C≡N) | - | ~118 |
| Olefinic (=C-CN) | - | ~100-150 |
Note: The exact chemical shifts can vary based on the solvent and experimental conditions.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further confirm the connectivity between protons and carbons, solidifying the structural assignment.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional moieties.
Key IR Absorption Bands:
N-H Stretching: The amide N-H bonds typically show one or two bands in the region of 3100-3500 cm⁻¹.
C≡N Stretching: A sharp, intense absorption for the nitrile group is expected around 2220 cm⁻¹.
C=O Stretching: The amide carbonyl group will exhibit a strong absorption band in the range of 1650-1690 cm⁻¹.
C=C Stretching: The alkene C=C bond and aromatic ring C=C bonds will show absorptions in the 1450-1650 cm⁻¹ region.
C-O Stretching: The ether linkages of the methoxy groups will have characteristic stretches in the fingerprint region, typically around 1020-1250 cm⁻¹.
Interactive Table: Characteristic IR Absorption Frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amide | N-H Stretch | 3100 - 3500 |
| Cyano | C≡N Stretch | ~2220 |
| Amide | C=O Stretch | 1650 - 1690 |
| Alkene/Aromatic | C=C Stretch | 1450 - 1650 |
| Ether | C-O Stretch | 1020 - 1250 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (Molecular Formula: C₁₂H₁₂N₂O₃), the molecular weight is approximately 232.24 g/mol .
In a typical mass spectrum, a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would be observed at m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals, such as CO, NH₂, or OCH₃, providing further structural clues.
Elemental Analysis for Compositional Verification
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₂H₁₂N₂O₃).
Theoretical Composition:
Carbon (C): ~62.06%
Hydrogen (H): ~5.21%
Nitrogen (N): ~12.06%
Close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula.
Crystallographic Studies for High-Resolution Molecular Architecture
While spectroscopic methods provide evidence for the connectivity of atoms, crystallographic studies offer a definitive three-dimensional picture of the molecule.
Single-Crystal X-ray Diffraction Analysis for Conformation and Stereochemistry
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine bond lengths, bond angles, and torsional angles. This technique would confirm the E or Z stereochemistry of the double bond and reveal the conformation of the molecule, including the planarity of the acrylamide (B121943) system and the orientation of the dimethoxyphenyl ring relative to the rest of the molecule.
Powder X-ray Diffraction in Phase Transformation Investigations (e.g., piezochromism)
A comprehensive search of scientific literature and chemical databases did not yield specific studies on the use of powder X-ray diffraction (PXRD) to investigate phase transformations, such as piezochromism, for this compound. Piezochromism is a phenomenon where a material changes color under the application of pressure, often due to pressure-induced solid-state phase transitions that alter the crystalline packing and, consequently, the electronic interactions and light absorption properties. While PXRD is a primary tool for detecting such changes in the crystal lattice, no published data appears to be available for this specific compound.
Analysis of Cooperative Non-Covalent Interactions in Solid State
While the analysis of non-covalent interactions is crucial for understanding the crystal packing and predicting the physicochemical properties of a solid material, specific research detailing the cooperative non-covalent interactions within the crystal structure of this compound is not available in the reviewed literature. Such analyses, often employing techniques like single-crystal X-ray diffraction coupled with computational tools like Hirshfeld surface analysis, would provide valuable information on the hydrogen bonds, π-π stacking, and other weak interactions that govern the supramolecular assembly of the compound. For related acrylamide derivatives, studies have highlighted the importance of intramolecular and intermolecular hydrogen bonds in stabilizing their crystal structures. researchgate.netnih.gov However, a detailed analysis for the title compound has not been reported.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and geometry of molecules. These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties. For a molecule like 2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide, DFT would be used to optimize its three-dimensional geometry to the lowest energy state and to calculate its electronic properties.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO–LUMO Energy Gap)
A key aspect of DFT analysis is the characterization of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
In related molecules like benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a narrow frontier orbital gap was shown to indicate that charge transfer interactions occur within the molecule, signifying high chemical reactivity. nih.gov For this compound, DFT calculations would map the electron density distribution of the HOMO and LUMO. The HOMO is typically localized on the electron-rich dimethoxyphenyl ring, while the LUMO is often spread across the electron-withdrawing cyano-acrylamide portion of the molecule.
Table 1: Illustrative Frontier Molecular Orbital Energy Data This table illustrates the type of data generated from a DFT analysis. The specific values for this compound would need to be determined through dedicated computational studies.
| Parameter | Symbol | Significance |
| Energy of Highest Occupied Molecular Orbital | EHOMO | Corresponds to the ionization potential; indicates electron-donating ability. |
| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Corresponds to the electron affinity; indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
Global Reactivity Descriptors
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. nih.gov These descriptors provide a theoretical basis for understanding a molecule's stability and reactivity.
Chemical Hardness (η): Measures the resistance to change in its electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."
Chemical Potential (μ): Describes the tendency of electrons to escape from a system.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. This is particularly useful for predicting how a molecule might interact with a biological nucleophile.
Studies on similar Schiff base compounds have used these descriptors to show they are soft molecules with a strong ability to bind to biomolecules. nih.gov
Table 2: Global Reactivity Descriptors Derived from DFT This table outlines key global reactivity descriptors and their formulas. Calculation of these values is dependent on the HOMO and LUMO energies.
| Descriptor | Formula |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |
| Electronegativity (χ) | -μ = -(EHOMO + ELUMO) / 2 |
| Chemical Softness (S) | 1 / η |
| Electrophilicity Index (ω) | μ² / (2η) |
Conformational Analysis and Intramolecular Hydrogen Bonding
The structure of this compound contains several single bonds around which rotation can occur. Conformational analysis using DFT would identify the most stable three-dimensional arrangement (conformer) by calculating the energy of various rotational isomers. This is crucial as the molecule's shape dictates how it can interact with other molecules, including biological receptors.
Intramolecular hydrogen bonding can significantly influence a molecule's conformation and properties. In the case of this compound, the primary amide (-CONH₂) group has hydrogen bond donors (N-H) and an acceptor (C=O). However, significant intramolecular hydrogen bonding is less likely due to the molecule's geometry. In contrast, related crystal structure studies of other acrylamide (B121943) derivatives have analyzed both the presence and absence of hydrogen bonds, noting that their formation depends heavily on the specific substituents and crystal packing forces. nih.gov
Molecular Docking and Simulation Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding mechanisms of action.
Ligand-Protein Interaction Modeling
In a molecular docking study, the 3D structure of this compound would be placed into the binding site of a target protein. An algorithm then samples numerous orientations and conformations of the ligand, scoring each based on how well it fits and the non-covalent interactions it forms. These interactions can include:
Hydrogen bonds
Hydrophobic interactions
Van der Waals forces
Pi-pi stacking with aromatic amino acid residues
For example, a molecular docking study of a related compound, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), investigated its interaction with several inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and phosphodiesterase 4B (PDE4B). nih.gov The study identified key amino acid residues in the active sites that the compound interacted with, providing a model for its inhibitory activity. nih.gov A similar analysis for this compound could reveal its potential to bind to targets involved in inflammation or other cellular pathways.
Prediction of Binding Affinities to Biological Targets
A critical output of molecular docking is the prediction of binding affinity, often expressed as a binding free energy (ΔG) in kcal/mol or an inhibition constant (Ki). nih.gov A more negative binding energy value suggests a more stable ligand-protein complex and, therefore, a higher binding affinity. nih.gov This allows researchers to rank different compounds or to compare a novel compound's potential efficacy against that of a known inhibitor.
In the study of JMPR-01, the calculated binding energy for its complex with iNOS was -8.67 kcal/mol, which was more favorable than the -8.12 kcal/mol calculated for the co-crystallized inhibitor, indicating strong binding potential. nih.gov Should this compound be docked into similar targets, the resulting binding affinities would provide a theoretical prediction of its biological activity.
Table 3: Illustrative Molecular Docking Results for a Phenylacrylamide Compound This table demonstrates how docking results are typically presented, using data from a related compound as an example to show the type of information generated.
| Molecular Target | Ligand | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |
| Inducible Nitric Oxide Synthase (iNOS) | JMPR-01 nih.gov | -8.67 | 440.93 nM |
| Phosphodiesterase 4B (PDE4B) | JMPR-01 nih.gov | -8.70 | 417.13 nM |
| This compound | Hypothetical Value | To be determined | To be determined |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the procrystal (the hypothetical crystal built from spherical, non-interacting atoms). The Hirshfeld surface itself is defined as the isosurface where the contribution of the promolecule to the electron density is equal to the contribution from all other molecules in the crystal.
By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular contacts emerges. The dnorm value is calculated from the distances of any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically highlighted in red, indicate contacts shorter than the van der Waals radii, signifying strong hydrogen-bonding interactions. White areas on the surface represent contacts approximately equal to the van der Waals radii, while blue regions indicate longer contacts.
For aromatic compounds containing cyano and amide functionalities, such as this compound, a variety of intermolecular interactions are expected to govern the crystal packing. While specific studies on this exact molecule are not prevalent, analysis of structurally similar compounds, such as (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide, reveals the nature of these interactions. nih.gov In such molecules, the crystal packing is often dominated by a combination of strong N—H···O hydrogen bonds and weaker C—H···O and C—H···N interactions. nih.gov
Based on the analysis of analogous compounds, the anticipated contributions of various intermolecular contacts for this compound are summarized in the table below.
| Intermolecular Contact | Predicted Contribution to Crystal Packing (%) |
| H···H | ~40-45 |
| O···H/H···O | ~15-20 |
| C···H/H···C | ~10-15 |
| N···H/H···N | ~5-10 |
| Other (e.g., C···C, C···N) | ~10-15 |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Specific experimental values for this compound may vary.
Predicted Collision Cross Section (CCS) Values for Structural Insights
Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion. A key parameter obtained from IM-MS is the Collision Cross Section (CCS), which is a measure of the effective area of an ion as it travels through a buffer gas under the influence of an electric field. The CCS value is dependent on the three-dimensional structure of the ion and provides valuable information for structural elucidation and compound identification.
Experimentally, CCS values are often determined using drift tube ion mobility spectrometry (DTIMS). nih.gov In recent years, extensive databases of experimentally determined CCS values have been compiled, such as the Unified CCS Compendium, which contains data for thousands of molecules. vanderbilt.edu These databases are invaluable for the identification of unknown compounds by matching experimental CCS values with those of known standards.
In the absence of experimental data, computational methods can be employed to predict CCS values. Various prediction tools, such as AllCCS and CCSbase, have been developed based on machine learning models trained on large datasets of experimental CCS values. nih.gov These predictive models use molecular descriptors or structural information to estimate the CCS of a given molecule. The accuracy of these predictions is typically within a few percent of experimental values, providing a high degree of confidence in the predicted data. nih.gov
The utility of CCS values extends beyond simple identification. Structural variations within a class of molecules, such as the degree of substitution or conformational differences, can lead to measurable changes in their CCS values. This makes IM-MS a sensitive tool for detailed structural characterization.
Biological and Pharmacological Research Perspectives
Investigational Anticancer Activities of 2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide and its Derivatives
Research into the anticancer properties of this class of compounds has explored their effects on the fundamental processes of cancer cell survival and proliferation, including the induction of programmed cell death (apoptosis) and direct toxicity against various cancer cell lines.
Mechanisms of Apoptosis Induction in Cancer Cell Lines
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. frontiersin.org Certain cyanoacrylamide derivatives have been shown to trigger this process in cancer cells through specific molecular pathways. Studies on derivatives have indicated that they can induce apoptosis in breast carcinoma cells. researchgate.net One of the key mechanisms involved is the activation of the p53 tumor suppressor gene. researchgate.net The p53 protein plays a crucial role in controlling cell cycle and apoptosis. Furthermore, these compounds have been observed to stimulate the production of Caspase-3, an essential executioner enzyme in the apoptotic cascade. researchgate.net The activation of the caspase-dependent apoptosis pathway is a central strategy in cancer therapy. frontiersin.orgnih.gov
Inhibition of Anti-Apoptotic Proteins
Cancer cells often evade apoptosis by overexpressing anti-apoptotic proteins, such as those in the B-cell lymphoma-2 (Bcl-2) family. researchgate.netcolab.ws These proteins prevent the release of mitochondrial factors that lead to cell death. nih.gov Research has demonstrated that cyanoacrylamide derivatives can act as antagonists to these pro-survival proteins. For instance, certain derivatives have been shown to decrease the expression of the anti-apoptotic gene BCL2 in breast cancer cells. researchgate.net By inhibiting these proteins, the compounds restore the natural balance, allowing the apoptotic process to proceed and leading to the death of malignant cells. nih.gov This mechanism of action is a key focus in the development of modern cancer therapies. researchgate.net
Cytotoxic Evaluation in Specific Cancer Cell Lines
The direct cytotoxic effect of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The table below summarizes the available findings. It is important to note that while a broad range of cell lines is often used for screening, specific data for this compound is not publicly available for all the listed lines. Research has more extensively covered its derivatives.
| Cell Line | Cancer Type | Compound Tested | Findings | Citation |
|---|---|---|---|---|
| MCF7 | Breast Adenocarcinoma | Cyanoacrylamide Derivatives | Demonstrated high sensitivity and cytotoxic effects. | researchgate.net |
| HepG2 | Liver Carcinoma | Thiophene Derivatives of Cyanoacrylamide | Thin films of derivatives significantly reduced cell adhesion. | researchgate.net |
| T-47D | Breast Cancer | N/A | Publicly available data on the specific cytotoxicity of this compound is not available. Other cyano-containing compounds have been tested on this line. | |
| UACC-62 | Melanoma | N/A | Specific cytotoxic data for this compound is not available in public research. | |
| NCI-H522 | Non-Small Cell Lung | N/A | Specific cytotoxic data for this compound is not available in public research. | |
| SR | Leukemia | N/A | Specific cytotoxic data for this compound is not available in public research. | |
| SNB-75 | Ovarian Cancer | N/A | Specific cytotoxic data for this compound is not available in public research. | |
| PACA2 | Pancreatic Cancer | N/A | Specific cytotoxic data for this compound is not available in public research. | |
| PC3 | Prostate Cancer | N/A | Specific cytotoxic data for this compound is not available in public research. |
Studies on DNA Damage and Fragmentation Induction
A key mechanism of many anticancer agents is their ability to induce damage to the cancer cells' DNA, which can trigger apoptosis. nih.gov Research on a close derivative, Ethyl 2-(2-cyano-3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, has explored this area. A Comet assay, which measures DNA damage in individual cells, revealed that this derivative had a significant effect on damaging the DNA of MCF7 breast cancer cells. researchgate.net Furthermore, electrophoretic studies of DNA fragmentation confirmed these findings, indicating that the compound's cytotoxic activity is linked to its ability to induce irreversible DNA damage. researchgate.net
Enzyme Inhibition Studies
The 2-cyano-acrylamide scaffold has been identified as a versatile structure for designing inhibitors of various enzymes implicated in disease. Derivatives of this compound have been investigated for their ability to inhibit several classes of enzymes.
| Enzyme Target | Therapeutic Relevance | Findings for Cyanoacrylamide Derivatives | Citation |
|---|---|---|---|
| Tyrosinase | Hyperpigmentation, Melanogenesis | (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives are potent inhibitors of mushroom tyrosinase. The 3,4-dimethoxyphenyl substitution is a feature in related potent inhibitors. | nih.govnih.gov |
| Deubiquitinases (DUBs) | Inflammation, Infection, Cancer | A library of 2-cyano-3-acrylamide small molecules was shown to inhibit DUB activity in human and murine cells, demonstrating anti-infective properties. | nih.gov |
| Dihydropteroate Synthase (DHPS) | Bacterial Infection (Folate Synthesis) | Acrylamide (B121943) derivatives conjugated with sulfisoxazole (B1682709) were designed as inhibitors of bacterial DHPS, showing significant antimicrobial activity. | |
| Transforming growth factor beta-activated kinase 1 (TAK1) | Inflammation, Cancer Cell Survival | Imidazopyridine derivatives featuring a 2-cyanoacrylamide moiety were synthesized as potent, reversible covalent inhibitors of TAK1. | nih.gov |
Tyrosinase Inhibition and Suppression of Melanogenesis
Melanogenesis, the process of melanin (B1238610) synthesis, is a focal point in dermatological and cosmetic research. The key enzyme in this pathway is tyrosinase, and its inhibition is a primary strategy for developing agents that address hyperpigmentation. nih.govnih.gov The core structure of (E)-2-cyano-3-(substituted phenyl)acrylamide has been identified as a potent scaffold for tyrosinase inhibitors. nih.gov
Research into a series of these acrylamide analogs demonstrated their ability to inhibit mushroom tyrosinase. nih.gov The activity of these compounds is closely linked to their structural features. Specifically, analogs with a linear β-phenyl-α,β-unsaturated carbonyl scaffold have shown significant inhibitory effects. In studies on B16 melanoma cells, certain derivatives significantly suppressed cellular tyrosinase activity and melanin production in a dose-dependent manner, without exhibiting cytotoxicity. nih.gov The formation of dopaquinone (B1195961) from L-tyrosine is the rate-limiting step in melanin synthesis, and the ability of this class of compounds to inhibit tyrosinase directly interferes with this crucial step. mdpi.com
Table 1: Tyrosinase Inhibition by Acrylamide Analogs
| Compound Class | Target Enzyme | Effect | Cellular Impact |
|---|---|---|---|
| (E)-2-Cyano-3-(substituted phenyl)acrylamide | Mushroom Tyrosinase | Inhibitory Activity nih.gov | Suppression of melanogenesis nih.gov |
| (E)-2-benzoyl-3-(substituted phenyl)acrylonitriles | Tyrosinase | Anti-melanogenic effects nih.gov | Dose-dependent suppression of tyrosinase activity nih.gov |
General Enzyme Inhibition Mechanisms (e.g., covalent irreversible inhibition)
The 2-cyanoacrylamide moiety is recognized as a "warhead" in targeted covalent inhibitors. mdpi.com This functional group is designed to react with nucleophilic residues, such as cysteine, on target proteins. nih.gov
The mechanism is typically a Michael addition reaction. The presence of the electron-withdrawing cyano group at the α-position of the acrylamide is crucial. It increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by a cysteine thiol. mdpi.com This modification also increases the acidity of the α-proton on the resulting covalent adduct. This increased acidity can facilitate a reverse Michael reaction, meaning the covalent bond can be reversible. mdpi.comnih.gov This property of reversible covalency is advantageous in drug design, as it can limit off-target binding and associated toxicity while maintaining high potency for the intended target. nih.gov
Interactions with Proteins Involved in Apoptotic Pathways
Research has demonstrated that 2-cyanoacrylamide derivatives can function as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1). nih.gov TAK1 is a critical serine/threonine kinase that regulates signaling cascades essential for cell survival, including the NF-κB and mitogen-activated protein kinase (MAPK) pathways. nih.gov
By mediating these pathways, TAK1 plays a pivotal role in protecting cells from apoptosis (programmed cell death), particularly in response to stimuli like tumour necrosis factor alpha (TNFα). nih.gov The inhibition of TAK1 disrupts these pro-survival signals, thereby making cancer cells susceptible to apoptosis. Consequently, TAK1 has emerged as a therapeutic target in cancer research, and inhibitors based on the 2-cyanoacrylamide scaffold can induce apoptosis in cancerous cells. nih.gov
Antimicrobial Properties
The 2-cyano-3-acrylamide scaffold has been investigated for its potential to combat infectious diseases, not by targeting the microbes directly, but by modulating the host's cellular machinery.
Antibacterial Efficacy
Studies have explored derivatives of (E) 2-Cyano-3-(3′,4′-dimethoxyphenyl)-2-propenoyl chloride for their antibacterial properties. researchgate.net Various new propenoylamide derivatives were synthesized and tested for efficacy. researchgate.net
Furthermore, a library of 2-cyano-3-acrylamide small molecules was screened for anti-infective activity against the intracellular bacterium Listeria monocytogenes. nih.govnih.gov A compound from this library, designated C6, was found to reduce the intracellular replication of the pathogen in RAW 264.7 murine macrophages. nih.gov The therapeutic approach involves inhibiting host deubiquitinase (DUB) enzymes, which are key regulators of the inflammatory response, thereby enhancing the host cell's ability to control the bacterial infection. nih.govnih.gov It was noted that the compound did not directly affect bacterial growth capacity but rather interfered with intracellular replication within the host cells. nih.gov
Table 2: Investigated Antibacterial Activity
| Compound Class / Derivative | Target Organism | Host Cell Line | Observed Effect |
|---|---|---|---|
| Derivatives of (E) 2-Cyano-3-(3′,4′-dimethoxyphenyl)-2-propenoyl chloride | Various Bacteria | N/A | Antibacterial activities observed researchgate.net |
| 2-Cyano-3-acrylamide (Compound C6) | Listeria monocytogenes | RAW 264.7 Murine Macrophages | Reduced intracellular replication nih.gov |
Antifungal Activities
The antimicrobial investigations of acrylamide-based compounds have also included their effects on fungal pathogens. nih.gov While research specifically detailing the antifungal properties of this compound is limited, studies on related polymers containing acrylamide and acrylonitrile (B1666552) have shown promising antifungal activity. For instance, a terpolymer containing acrylamide showed a notable effect against the fungal strain Candida albicans. nih.gov The proposed mechanism for such cross-linked polymers involves the rupture of the microbial cell membrane, leading to cell death. nih.gov Studies on a library of 2-cyano-3-acrylamide inhibitors also noted broad anti-infective activity, suggesting a potential for antifungal applications, though specific data against fungal species were not the primary focus of that particular study. nih.gov
Antiviral Properties
The same host-based therapeutic approach investigated for bacteria has been applied to viruses. A library of 2-cyano-3-acrylamide DUB inhibitors was tested for activity against the murine norovirus (MNV). nih.govnih.gov Compound C6 was identified as an effective agent, inhibiting DUB activity in host cells and reducing the intracellular replication of the virus. nih.gov Further investigation suggested that the compound's antiviral action interferes with post-entry stages of the MNV life cycle, as it did not significantly affect the ability of macrophages to internalize the virus. nih.gov This highlights a strategy of targeting host systems to create broad-spectrum anti-infective agents. nih.gov
Anti-Inflammatory Investigations
The 2-cyanoacrylamide scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. Research has shown that this class of compounds can modulate key inflammatory pathways. Transforming growth factor beta-activated kinase 1 (TAK1) is a crucial signaling element for cell survival in pathways stimulated by inflammatory cytokines like TNFα, making it a therapeutic target for inflammatory diseases. nih.gov Derivatives based on the 2-cyanoacrylamide structure have been synthesized and identified as potent inhibitors of TAK1. nih.gov
Furthermore, deubiquitinase (DUB) enzymes are identified as significant regulators of the host inflammatory response. nih.gov Small-molecule inhibitors featuring the 2-cyano-3-acrylamide structure have been investigated for their ability to modulate this system, suggesting a mechanism for controlling inflammation. nih.gov While direct studies on this compound are not extensively detailed in the provided context, the broader class of phenylacrylamides is being actively explored for anti-inflammatory potential through bioisosteric modifications of known anti-inflammatory drugs. nih.gov For instance, the compound (E)-2-cyano-N,3-diphenylacrylamide demonstrated significant anti-inflammatory activity in both in vitro and in vivo models, reducing the production of inflammatory mediators such as nitrite, IL-1β, and TNFα. nih.gov
Antioxidant Research
Compounds containing the acrylamide structure have demonstrated notable antioxidant efficiency. researchgate.net The antioxidant capacity of related compounds is often linked to their ability to mitigate the formation of acrylamide in food products during processing, a topic of considerable research. researchgate.netnih.gov Studies have explored how antioxidant phytochemicals, when used as additives, can inhibit acrylamide formation by interacting with various stages of the Maillard reaction. nih.gov However, the relationship is complex, as the concentration and specific structure of the antioxidant can lead to varied, and sometimes opposite, effects. nih.gov While the specific antioxidant profile of this compound is not detailed, the general class of cyanoacrylamides is recognized for its antioxidant potential. researchgate.net
Structure-Activity Relationship (SAR) Studies
The biological activity of 2-cyanoacrylamide derivatives is profoundly influenced by their chemical structure. SAR studies are crucial in optimizing these molecules for enhanced potency and selectivity. Research has established a clear relationship between the structural modifications of these compounds and their resulting biological effects. periodikos.com.br
Impact of Substituent Modifications on Biological Activity and Potency
Modifications to the substituents on the 2-cyanoacrylamide core have a direct and significant impact on biological activity. The introduction of different functional groups can alter the compound's potency, selectivity, and pharmacokinetic properties.
For example, in a series of novel imidazopyridine derivatives featuring a 2-cyanoacrylamide moiety, substitutions on the acrylamide portion were critical for their inhibitory activity against TAK1. A derivative with a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide structure showed potent TAK1 inhibition with an IC50 value of 27 nM. nih.gov This highlights the sensitivity of the target's binding pocket to the specific arrangement of atoms in the substituent.
In another study focusing on antibacterial activity, the parent compound (E)-2-Cyano-3-(3′,4′-dimethoxyphenyl)-2-propenoyl chloride was reacted with various amines, hydrazines, and ureas. researchgate.net This created a library of new propenoylamide derivatives, demonstrating how modifications at the amide nitrogen can lead to a diverse range of compounds with potentially different biological profiles. researchgate.net
Similarly, research into anticancer agents based on the cyanoacrylamide scaffold found that the nature of spacer groups in bis-cyanoacrylamide derivatives significantly affected their cytotoxic activity against colon cancer cells (HCT116). researchgate.net Specifically, derivatives with 4-carbon and 6-carbon spacers (7e and 7f) exhibited the most potent growth-inhibitory effects. researchgate.net
Table 1: Impact of Substituent Modification on Biological Activity
| Parent Scaffold | Substituent Modification | Biological Target/Activity | Key Finding | Reference |
| Imidazopyridine | 2-cyano-3-(6-methylpyridin-2-yl)acrylamide | TAK1 Inhibition | Potent activity with IC50 of 27 nM. nih.gov | nih.gov |
| Bis-cyanoacrylamide | 4-Carbon and 6-Carbon spacers | Anticancer (HCT116 cells) | Most potent growth inhibitory activities. researchgate.net | researchgate.net |
| 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoyl chloride | Various amines, hydrazines, ureas | Antibacterial | Generated a library of derivatives for biological screening. researchgate.net | researchgate.net |
Stereochemical Influences on Biological Activity (e.g., E/Z Configuration)
The stereochemistry of the double bond in the acrylamide structure (E/Z configuration) is a critical determinant of biological activity. The geometric arrangement of the substituents around the C=C double bond influences how the molecule fits into the binding site of its biological target.
Many of the most active compounds in this class are synthesized and studied as the (E)-isomer. nih.govresearchgate.net For example, the anti-inflammatory compound JMPR-01 is specifically identified as (E)-2-cyano-N,3-diphenylacrylamide. nih.gov Similarly, potent TAK1 inhibitors have been identified with a defined (R,E) stereochemistry, indicating that both the configuration at a chiral center and the geometry of the double bond are essential for optimal activity. nih.gov This specificity suggests that the E-configuration provides the correct spatial orientation for key interactions within the target protein's active site, which would be lost in the Z-configuration.
Biological Target Identification and Validation
A key aspect of understanding the pharmacological potential of this compound and its analogues is the identification and validation of their molecular targets. The 2-cyanoacrylamide moiety is considered a "warhead" that can react with nucleophilic residues, such as cysteine, in the active sites of enzymes, often leading to inhibition.
Several biological targets have been identified for this class of compounds:
Transforming Growth Factor Beta-Activated Kinase 1 (TAK1): As a key regulator in inflammatory signaling, TAK1 has been identified as a direct target for 2-cyanoacrylamide derivatives designed as reversible covalent inhibitors. nih.gov
Deubiquitinase (DUB) Enzymes: The ubiquitin-proteasome system is vital for cellular signaling, and DUBs are key regulators within this system, particularly in the inflammatory response. A library of 2-cyano-3-acrylamide small molecules was screened for DUB inhibitory activity, identifying compounds that could control intracellular pathogens by modulating host DUBs. nih.gov
Epidermal Growth Factor Receptor (EGFR): In the context of cancer research, novel bis-cyanoacrylamide derivatives have been shown to be potent inhibitors of EGFR, a key target in non-small cell lung cancer. researchgate.net
Other Potential Targets: Through computational molecular docking studies, other potential targets have been suggested for related acrylamide structures. These include Leukotriene A4 Hydrolase (LT-A4-H), Phosphodiesterase 4B (PDE4B), and inducible Nitric Oxide Synthase (iNOS) for their anti-inflammatory effects, and anti-apoptotic proteins like Bcl-2 for their role in cancer. nih.govresearchgate.net
Table 2: Identified Biological Targets for Cyanoacrylamide Derivatives
| Biological Target | Therapeutic Area | Key Finding | Reference |
| TAK1 | Inflammation, Cancer | Derivatives exhibit potent, reversible covalent inhibition. nih.gov | nih.gov |
| DUBs | Infectious Disease, Inflammation | Small molecule inhibitors modulate host inflammatory and anti-infective responses. nih.gov | nih.gov |
| EGFR | Cancer | Bis-cyanoacrylamide derivatives show potent inhibition of EGFR and overcome resistance. researchgate.net | researchgate.net |
| Bcl-2 | Cancer | Derivatives induced downregulation of the anti-apoptotic protein Bcl-2. researchgate.net | researchgate.net |
Applications in Materials Science and Sensing Technologies
Stimuli-Responsive Properties: Piezochromism and Acidchromism
Recent research has revealed that (Z)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide (CDMPA) exhibits notable piezochromism and acidchromism, making it a smart material that responds to external physical and chemical stimuli.
Piezochromism: When subjected to mechanical force, such as grinding, CDMPA displays a discernible change in its fluorescence emission. This phenomenon, known as piezochromism, is characterized by a red-shift of approximately 20 nm in its fluorescence spectrum. sigmaaldrich.com This alteration in luminescence is reversible; the original fluorescence can be restored by heating the ground powder or by exposing it to solvent vapor. sigmaaldrich.com This reversible nature is a key attribute for its potential use in pressure-sensitive sensors and recording media.
Acidchromism: CDMPA also demonstrates a significant response to changes in pH, a property known as acidchromism. Upon exposure to protonation, the compound's fluorescence color transforms from blue to yellow, corresponding to a substantial red-shift of 33 nm in its emission spectrum. sigmaaldrich.com This color change is also reversible and can be reverted by fuming the protonated sample with dimethylformamide (DMF) vapor. sigmaaldrich.com This pH-sensitive optical response highlights its potential for use in chemical sensors designed to detect acidic environments.
| Stimulus | Observed Phenomenon | Emission Shift | Reversibility |
| Mechanical Force | Piezochromism | Red-shift of ~20 nm | Heating or solvent vapor |
| Protonation (Acid) | Acidchromism | Red-shift of 33 nm | Fuming with DMF vapor |
Fluorescence Switching Mechanisms and Optical Behavior
The unique optical behavior of CDMPA under external stimuli is governed by distinct molecular-level mechanisms.
The piezochromic luminescence is attributed to a physical transformation of the material's solid-state structure. Powder X-ray diffraction (XRD) studies and fluorescence lifetime experiments indicate that the application of mechanical force induces a phase transition from a crystalline state to an amorphous state. sigmaaldrich.com This change in the packing and intermolecular interactions within the solid material alters its electronic properties and, consequently, its fluorescence emission.
The acidchromism , on the other hand, is rooted in changes to the molecule's electronic structure upon protonation. Infrared (IR) spectroscopy and theoretical calculations of the frontier molecular orbitals have shown that the protonation of the amino moieties in the CDMPA molecule significantly affects these orbitals. sigmaaldrich.com This alteration of the electronic distribution within the molecule is the primary cause of the observed color change in its fluorescence. The reversible switching of the emission color in response to these stimuli underscores the compound's potential as a component in "smart" optical materials.
Potential for Development of Detection and Sensing Devices
The pronounced and reversible stimuli-responsive fluorescence of CDMPA opens up possibilities for its application in the development of novel detection and sensing devices. The reversible switching of its emission color could be harnessed to create sensors for various physical and chemical parameters. sigmaaldrich.com
For instance, its piezochromic properties could be utilized in the fabrication of pressure sensors, where changes in mechanical stress would be translated into a readable optical signal. Similarly, its sensitivity to protonation makes it a promising candidate for the development of pH sensors, which could find applications in environmental monitoring or biological systems. The dual-responsive nature of CDMPA, reacting to both pressure and acidity, further broadens its potential applications in multi-stimuli-responsive systems and advanced materials.
Applications in Polymer and Gel Synthesis
While direct experimental studies on the polymerization and gel synthesis using 2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide as a monomer are not extensively documented in the reviewed literature, its molecular structure suggests significant potential for such applications. The acrylamide (B121943) group within the molecule is a well-known functional group for polymerization.
The vinyl group in the acrylamide moiety can participate in free-radical polymerization to form long polymer chains. By incorporating a stimuli-responsive molecule like CDMPA into a polymer backbone, it is conceivable to create "smart" polymers that exhibit the piezochromic and acidochromic properties of the monomer. Such polymers could have applications in creating stress-responsive coatings or pH-sensitive hydrogels.
Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. Acrylamide-based hydrogels are widely studied for their biocompatibility and responsiveness. sigmaaldrich.comnih.gov By copolymerizing CDMPA with other monomers, it may be possible to create hydrogels that change their optical properties in response to mechanical stress or pH changes. These materials could be valuable for applications in soft robotics, tissue engineering, and drug delivery systems where monitoring of the local environment is crucial. The development of such functional polymers and gels based on CDMPA represents a promising avenue for future research in materials science.
Role As a Synthetic Building Block in Complex Chemical Architectures
Intermediate in the Synthesis of Novel Heterocyclic Compounds
The unique structural features of 2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide make it an ideal precursor for the synthesis of a range of heterocyclic systems. Its activated double bond and strategically positioned functional groups facilitate cyclization reactions to form stable ring structures.
2-Pyridones:
The synthesis of 2-pyridone derivatives can be achieved using this compound. In one notable method, this acrylamide (B121943) is reacted with ketones in the presence of a base. rsc.org This reaction proceeds via a cascade mechanism, leading to the formation of highly substituted 2-pyridones. The reaction of this compound with various ketones can be carried out under either microwave irradiation or conventional thermal conditions, with microwave-assisted synthesis often providing higher yields in shorter reaction times. rsc.org
| Reactant 1 | Reactant 2 | Product | Yield (MW) | Yield (Thermal) |
| This compound | Acetone | 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 98% | 91% |
1,3,5-Oxadiazines:
While direct synthesis from this compound is not explicitly detailed, its derivative, (E)-2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoyl chloride, has been utilized in the synthesis of 1,3,5-oxadiazine-2,4-diones. researchgate.net The propenoyl chloride, when condensed with urea (B33335), unexpectedly yields the 1,3,5-oxadiazine derivative instead of the anticipated simple urea adduct. researchgate.net
Dithiolo[3,4-b]pyridines:
The synthesis of novel rsc.orgsigmaaldrich.comdithiolo[3,4-b]pyridine-5-carboxamides has been accomplished through the reaction of dithiomalondianilide with 3-aryl-2-cyanoacrylamides, including the 3,4-dimethoxyphenyl derivative. nih.gov This reaction can be performed as a one-pot, three-component reaction involving an aromatic aldehyde, cyanoacetamide, and dithiomalondianilide in the presence of morpholine. The reaction proceeds through a Michael addition followed by a cyclization and oxidative cyclization to form the dithiolo[3,4-b]pyridine ring system. nih.gov
Future Directions and Emerging Research Opportunities
Development of Novel and Green Synthetic Methodologies
The primary route for the synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide and its analogs is the Knoevenagel condensation. cmdm.tw This reaction typically involves the condensation of an active methylene (B1212753) compound, in this case, 2-cyanoacetamide (B1669375), with an aldehyde, 3,4-dimethoxybenzaldehyde (B141060). Future research will likely focus on developing more environmentally friendly and efficient synthetic protocols.
Key areas for exploration include:
Solvent-Free Reactions: Performing the Knoevenagel condensation under solvent-free conditions, which has been shown to be effective for similar reactions, would significantly reduce environmental impact.
Benign Catalysts: Replacing traditional catalysts like piperidine (B6355638) and pyridine (B92270) with more environmentally benign alternatives such as ammonium (B1175870) salts is a crucial area of development. For instance, ammonium bicarbonate has been successfully used as a catalyst in greener versions of the Knoevenagel condensation.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in Knoevenagel condensations. A sustainable approach could involve microwave-assisted synthesis in green solvents like water or ethanol (B145695).
| Synthetic Approach | Key Features | Potential Advantages |
| Solvent-Free Condensation | Elimination of organic solvents. | Reduced environmental waste and pollution. |
| Benign Catalysts | Use of non-toxic and readily available catalysts like ammonium bicarbonate. | Increased safety and sustainability of the process. |
| Microwave-Assisted Synthesis | Application of microwave energy to accelerate the reaction. | Shorter reaction times and potentially higher yields. |
Advanced Computational Modeling for Mechanism Elucidation and Rational Drug Design
Computational modeling will be an indispensable tool in unlocking the full potential of this compound. In silico studies can provide deep insights into its electronic properties, reaction mechanisms, and interactions with biological targets.
Future computational research should focus on:
Density Functional Theory (DFT) Calculations: DFT studies can elucidate the electronic structure, frontier molecular orbitals (HOMO and LUMO), and reactivity of the molecule. This information is vital for understanding its chemical behavior and for designing derivatives with tailored electronic properties.
Molecular Docking: Docking simulations can predict the binding affinity and orientation of this compound within the active sites of various enzymes. This is crucial for identifying potential biological targets and for the rational design of more potent inhibitors.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in the early stages of drug discovery to assess the pharmacokinetic profile and potential liabilities of the compound.
Exploration of New Biological Targets and Therapeutic Areas for the Scaffold
The 2-cyano-3-phenyl-acrylamide scaffold is present in a variety of compounds with known biological activities, suggesting that this compound could be a versatile therapeutic agent.
Promising areas for biological investigation include:
Tyrosinase Inhibition: Analogs of (E)-2-cyano-3-(substituted phenyl)acrylamide have demonstrated potent inhibitory activity against mushroom tyrosinase, an enzyme involved in melanogenesis. This suggests that this compound could be a potential candidate for treating hyperpigmentation disorders.
Kinase Inhibition: The cyanoacrylamide moiety is a known pharmacophore in kinase inhibitors. For example, derivatives of 2-cyanoacrylamide have been synthesized as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a potential target for cancer and inflammatory diseases. The tyrphostin family of compounds, which often contain a cyano-cinnamonitrile structure, are known tyrosine kinase inhibitors.
Anti-infective Agents: Certain 2-cyano-3-acrylamide small molecules have been identified as deubiquitinase (DUB) inhibitors with anti-infective activity against intracellular pathogens. This opens up the possibility of developing this compound as a host-based therapeutic for infectious diseases.
Anti-inflammatory Activity: Related N-aryl-2-cyano-3-(isopropylamino)-3-(methylthio)acrylamides have been evaluated as potential anti-inflammatory agents.
| Potential Biological Target | Therapeutic Area | Rationale based on Analog Studies |
| Tyrosinase | Hyperpigmentation Disorders | (E)-2-cyano-3-(substituted phenyl)acrylamide analogs are potent tyrosinase inhibitors. |
| Kinases (e.g., TAK1, Tyrosine Kinases) | Cancer, Inflammatory Diseases | The cyanoacrylamide moiety is a key feature in many kinase inhibitors. |
| Deubiquitinases (DUBs) | Infectious Diseases | 2-cyano-3-acrylamide derivatives have shown anti-infective properties by inhibiting host DUBs. |
Design and Synthesis of Derivatives with Enhanced Potency, Selectivity, and Bioavailability
The structural scaffold of this compound offers multiple sites for chemical modification to optimize its pharmacological properties.
Future synthetic efforts should be directed towards:
Substitution on the Phenyl Ring: Introducing different substituents on the 3,4-dimethoxyphenyl ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced potency and selectivity for specific biological targets.
Modification of the Acrylamide (B121943) Moiety: The amide group can be functionalized with various substituents to improve properties such as solubility and cell permeability. For instance, creating N-aryl or N-alkyl derivatives can significantly impact biological activity.
Improving Bioavailability: Strategies to enhance bioavailability could include the synthesis of prodrugs or the formulation with drug delivery systems. The pharmacokinetic properties of related compounds have been improved through such approaches.
Integration into Emerging Technologies and Advanced Functional Materials
The unique chemical structure of this compound also makes it a candidate for applications beyond medicine, particularly in the realm of materials science and nanotechnology.
Emerging research opportunities include:
Organic Electronics: Cinnamoyl derivatives are being investigated for their potential use in organic electronics due to their π-conjugated systems. The electronic properties of this compound could be harnessed for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). cmdm.tw
Nanotechnology: Cyanoacrylates are widely used in the formation of nanoparticles for drug delivery and as biocompatible adhesives. The ability of cyanoacrylate monomers to undergo rapid polymerization can be exploited to encapsulate therapeutic agents or to create nanofibers for tissue engineering applications.
Functional Polymers: The acrylamide functionality allows for the polymerization of this molecule, potentially leading to the creation of novel polymers with interesting optical or electronic properties.
Q & A
Basic: What are the standard synthetic routes for 2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide, and what reaction conditions optimize yield?
Answer:
The synthesis typically involves a multi-step approach:
Schiff Base Formation : React 3,4-dimethoxybenzaldehyde with an amine (e.g., ethylamine derivatives) to form an imine intermediate.
Acrylamide Formation : Condensation with cyanoacetamide or acryloyl chloride under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Optimization Tips :
- Control pH (neutral to mildly acidic) to avoid side reactions.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups.
- Monitor reaction progress via TLC or HPLC .
Basic: What analytical techniques are recommended for structural confirmation and purity assessment?
Answer:
- 1H/13C NMR : Confirm regiochemistry and substituent positions (e.g., methoxy groups at 3,4-positions; acrylamide double bond geometry). Example: δ 7.2–7.8 ppm (aromatic protons), δ 3.8 ppm (methoxy groups) .
- HR-ESI-MS : Verify molecular weight (e.g., [M-H]⁻ peak at m/z 342.13415 for derivatives) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .
Advanced: How do substitution patterns (e.g., methoxy vs. chloro groups) influence biological activity and reactivity?
Answer:
- Electron-Donating Groups (e.g., methoxy) : Enhance stability of the acrylamide double bond and modulate electron density for receptor binding. Methoxy groups improve solubility and bioavailability compared to chloro substituents .
- Positional Effects : 3,4-Dimethoxy substitution on the phenyl ring increases steric bulk, potentially altering kinase inhibition profiles (e.g., TPC2 ion channel modulation) .
- Comparative Studies : Replace methoxy with halogens (e.g., Cl) to assess toxicity shifts. For example, dichlorophenyl analogs show higher cytotoxicity but lower NOAEL values in rodent models .
Advanced: What experimental design principles apply to 90-day dietary toxicity studies for this compound?
Answer:
- Dose Selection : Conduct a 14-day range-finding study to identify sub-lethal doses (e.g., 350–4200 mg/kg feed) .
- Endpoints : Monitor hematological parameters (e.g., RBC count, hemoglobin), organ weights (liver/kidney), and histopathology.
- NOAEL Determination : Use the highest dose without adverse effects (e.g., 23.4 mg/kg bw/day for EFSA evaluations). Include control groups fed isocaloric diets .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare dose groups. Account for mortality outliers using survival-adjusted models .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for TPC2 studies) and solvent controls (DMSO ≤0.1%) .
- Structural Verification : Confirm batch-to-batch consistency via NMR and XRD to rule out isomer impurities (e.g., E vs. Z acrylamide configurations) .
- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM vs. µg/mL) and adjust for assay variability (e.g., fluorometric vs. radiometric kinase assays) .
Basic: What solvent systems and storage conditions preserve the compound’s stability?
Answer:
- Solubility : Use DMSO for stock solutions (≥10 mM); dilute in PBS or culture media for assays.
- Storage : Store at –20°C under desiccation to prevent hydrolysis of the acrylamide bond.
- Stability Monitoring : Check degradation via HPLC every 3 months; discard if purity drops below 90% .
Advanced: What computational methods predict the compound’s reactivity and potential metabolites?
Answer:
- Retrosynthesis Tools : Use AI-driven platforms (e.g., Pistachio, Reaxys) to identify feasible synthetic pathways and byproducts .
- ADME Prediction : Apply QSAR models (e.g., SwissADME) to forecast cytochrome P450 metabolism. Key metabolites may include demethylated derivatives .
- Docking Studies : Simulate binding to targets (e.g., tyrosine kinases) using AutoDock Vina; validate with mutagenesis data .
Advanced: How does stereochemistry (E/Z isomerism) affect biological activity, and how is it controlled during synthesis?
Answer:
- Isomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) or fractional crystallization.
- Activity Differences : E-isomers typically show higher affinity for planar binding pockets (e.g., kinase ATP sites) compared to Z-isomers .
- Stereocontrol : Optimize reaction temperature (<80°C) and solvent polarity (e.g., THF vs. DMF) to favor E-configuration via kinetic control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
